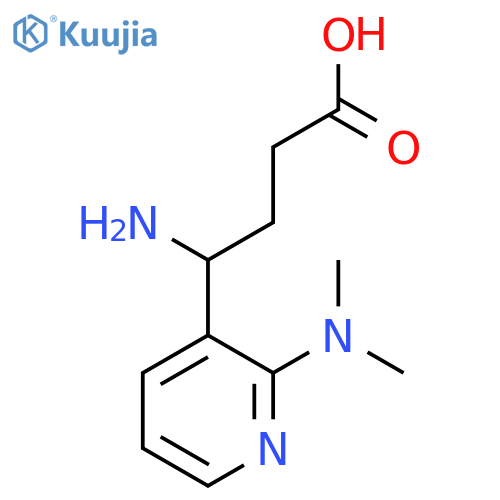

Cas no 1336967-63-5 (4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid)

4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid

- 1336967-63-5

- 4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid

- EN300-1743350

-

- インチ: 1S/C11H17N3O2/c1-14(2)11-8(4-3-7-13-11)9(12)5-6-10(15)16/h3-4,7,9H,5-6,12H2,1-2H3,(H,15,16)

- InChIKey: FTSAMHBMROTLGK-UHFFFAOYSA-N

- ほほえんだ: OC(CCC(C1=CC=CN=C1N(C)C)N)=O

計算された属性

- せいみつぶんしりょう: 223.132076794g/mol

- どういたいしつりょう: 223.132076794g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.4Ų

- 疎水性パラメータ計算基準値(XlogP): -2.2

4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1743350-0.25g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1743350-0.05g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1743350-1.0g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 1g |

$1299.0 | 2023-06-03 | ||

| Enamine | EN300-1743350-1g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 1g |

$1299.0 | 2023-09-20 | ||

| Enamine | EN300-1743350-10g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 10g |

$5590.0 | 2023-09-20 | ||

| Enamine | EN300-1743350-10.0g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 10g |

$5590.0 | 2023-06-03 | ||

| Enamine | EN300-1743350-0.1g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 0.1g |

$1144.0 | 2023-09-20 | ||

| Enamine | EN300-1743350-5.0g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 5g |

$3770.0 | 2023-06-03 | ||

| Enamine | EN300-1743350-5g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 5g |

$3770.0 | 2023-09-20 | ||

| Enamine | EN300-1743350-0.5g |

4-amino-4-[2-(dimethylamino)pyridin-3-yl]butanoic acid |

1336967-63-5 | 0.5g |

$1247.0 | 2023-09-20 |

4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid 関連文献

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735

4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acidに関する追加情報

Introduction to 4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid (CAS No. 1336967-63-5)

4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid, identified by the CAS number 1336967-63-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including its amino and dimethylamino substituents, contribute to its distinctive chemical properties and reactivity, making it a valuable scaffold for the synthesis of novel bioactive molecules.

The4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acidstructure incorporates a pyridine ring fused with a butanoic acid side chain, further modified by an amino group at the 4-position and a dimethylamino group at the 2-position of the pyridine ring. This configuration imparts a high degree of versatility, enabling the compound to interact with various biological targets. The presence of both basic and acidic functional groups enhances its solubility in polar solvents, facilitating its use in biochemical assays and drug delivery systems.

In recent years, there has been a growing interest inpyridine-based compoundsdue to their role as key intermediates in the synthesis of pharmacologically active agents. The4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acidhas been studied for its potential applications in the development of drugs targeting neurological disorders, inflammatory conditions, and infectious diseases. Its ability to modulate enzyme activity and receptor binding makes it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. Researchers have leveraged its structural framework to design derivatives with enhanced pharmacological properties. For instance, modifications at thepyridine ringor thebutanoic acid side chaincan lead to compounds with improved bioavailability, reduced toxicity, or increased target specificity. Such structural tailoring is crucial for optimizing drug candidates for clinical use.

TheCAS No. 1336967-63-5provides a unique identifier for this compound, ensuring accurate documentation and retrieval in scientific databases. This standardized numbering system is essential for researchers to communicate effectively about specific chemical entities and their properties. The CAS registry number also aids in regulatory compliance and patent filings, streamlining the process of commercializing new pharmaceutical products.

The synthesis of4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acidrequires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as multi-step organic transformations and catalytic processes, are employed to construct the desired structure efficiently. The use of high-performance chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the final product meets stringent quality standards before being subjected to biological testing.

In terms of biological activity, preliminary studies have suggested that4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acidexerts inhibitory effects on certain enzymes implicated in disease pathogenesis. For example, it has shown potential in suppressing the activity of kinases involved in cancer cell proliferation. Additionally, its interaction with neurotransmitter receptors has been explored as a possible mechanism for treating neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

Thedimethylamino group, a key feature of this compound, contributes to its ability to form hydrogen bonds and participate in salt formation, which is critical for drug stability and bioavailability. Furthermore, theprovides a site for further functionalization, allowing chemists to introduce additional moieties that enhance specific biological responses. These attributes make it an attractive candidate for medicinal chemistry campaigns aimed at discovering novel therapeutics.

The pharmaceutical industry has increasingly recognized the importance ofCAS No 1336967-63-5-related compounds in drug discovery pipelines. Their structural diversity and functional versatility offer endless possibilities for designing molecules with tailored pharmacokinetic profiles. As research continues to uncover new therapeutic targets, compounds like4-amino-4-2-(dimethylamino)pyridin-3-yibutanoic acidwill play a pivotal role in developing next-generation treatments.

Ongoing research efforts are focused on elucidating the mechanisms by which this compound interacts with biological systems. By employing techniques such as X-ray crystallography and molecular dynamics simulations, scientists aim to gain deeper insights into its mode of action at the molecular level. These studies not only enhance our understanding ofpyridine-based bioactive agentsbut also pave the way for rational drug design strategies.

The development ofCAS No 1336967 related compoundswould not be possible without advancements in synthetic chemistry and analytical methodologies. Modern laboratories are equipped with state-of-the-art instrumentation that enables precise manipulation and characterization of complex organic molecules. This technological infrastructure is essential for producing high-quality intermediates like4-amino 42(dimethylammoniopyridin3yibutanoicacidCASno1336967635).

In conclusion,4-amino 42(dimethylaminopyridin3yibutanoicacidCASno1336967635) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications.

It serves as an excellent scaffold for designing novel bioactive molecules targeting various diseases.

The ongoing research efforts underscore its importance as a valuable asset in drug discovery initiatives aimed at improving human health.

With continued exploration into its biological activities,this compound holds great promisefor future medical breakthroughs.

Its synthesis,characterization,and application remain at forefrontof scientific inquirywithin pharmaceutical sciences.

By leveraging cutting-edge technologiesand innovative approaches,scientists continue unraveling mysteries surrounding these fascinating molecules.

As knowledge expands,so too does our ability harness power derived from nature’s building blocks like this remarkable derivativeof pyridine chemistry!

1336967-63-5 (4-amino-4-2-(dimethylamino)pyridin-3-ylbutanoic acid) 関連製品

- 2680880-36-6(benzyl N-{1-(4-bromophenyl)cycloheptylmethyl}carbamate)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 91416-08-9(6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)

- 3107-21-9(1,2,3-trichloro-5-fluorobenzene)

- 946235-87-6(3-{2-methyl-4-oxo-3-phenyl-4H,8H,9H,10H-chromeno8,7-e1,3oxazin-9-yl}-1lambda6-thiolane-1,1-dione)

- 1807165-33-8(2-(Difluoromethyl)-4-methoxy-5-methylpyridine-3-carbonyl chloride)

- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)

- 1502112-34-6(4-propylpyrrolidin-3-ol)

- 1798430-01-9(5-(p-Sulfophenyl)azosalicylic Acid Methyl Ester Potassium Salt)

- 2731009-38-2(4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo2.1.1hexane-3-carboxylic acid)